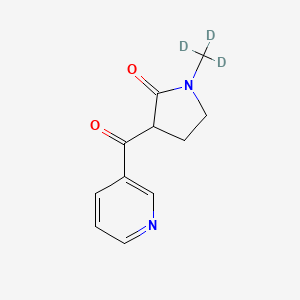
1-Stearoyl-rac-glycerol-13C3,d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1-Stearoyl-rac-glycerol-13C3,d5 can be synthesized through various synthetic routes. One common method involves the esterification of stearic acid with glycerol in the presence of a catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
化学反应分析
1-Stearoyl-rac-glycerol-13C3,d5 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form stearic acid and glycerol derivatives.
Reduction: Reduction reactions can convert it into different glycerol esters.
Substitution: It can undergo substitution reactions where the stearoyl group is replaced by other acyl groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acyl chlorides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Stearoyl-rac-glycerol-13C3,d5 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is utilized in metabolic research to study metabolic pathways in vivo.
Medicine: It is employed in the development of drug delivery vehicles such as nanoparticles and microemulsions.
Industry: The compound is used in the production of various lipid-based products and formulations.
作用机制
The mechanism of action of 1-Stearoyl-rac-glycerol-13C3,d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, it can serve as a substrate for enzymes involved in lipid metabolism, influencing various metabolic pathways.
相似化合物的比较
1-Stearoyl-rac-glycerol-13C3,d5 can be compared with other similar compounds such as:
1-Monostearin: A non-labeled form of the compound with similar chemical properties but without the stable isotope labeling.
1-Oleoyl-rac-glycerol: Another glycerol ester with an oleoyl group instead of a stearoyl group, exhibiting different physical and chemical properties.
1-Palmitoyl-rac-glycerol: A glycerol ester with a palmitoyl group, used in similar applications but with different reactivity and stability.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications.
属性
CAS 编号 |
1330171-24-8 |
|---|---|
分子式 |
C21H42O4 |
分子量 |
366.571 |
IUPAC 名称 |
[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl] octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D |
InChI 键 |
VBICKXHEKHSIBG-NZWLKZTNSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
同义词 |
Octadecanoic Acid 2,3-Dihydroxypropyl-13C3,d5 Ester; 1-Monostearin-13C3,d5; (+/-)-2,3-Dihydroxypropyl-13C3,d5 Octadecanoate; 1-Glyceryl-13C3,d5 Stearate; 1-Monooctadecanoylglycerol-13C3,d5; Aldo 33-13C3,d5; Aldo MSD-13C3,d5; NSC 3875-13C3,d5; Sandin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



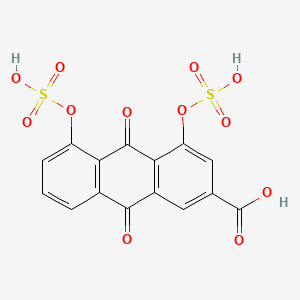

![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)
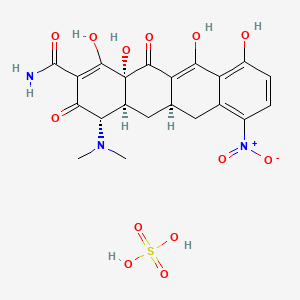
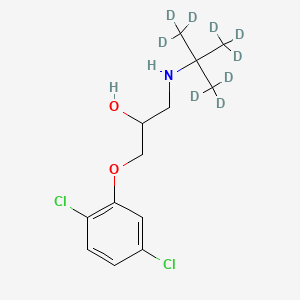
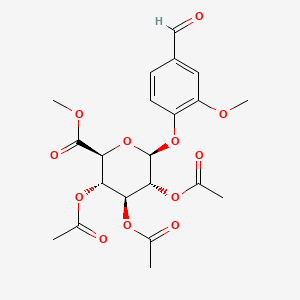
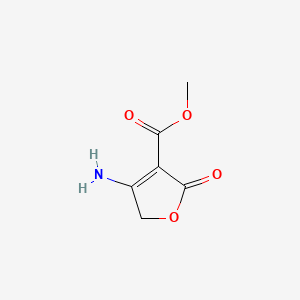
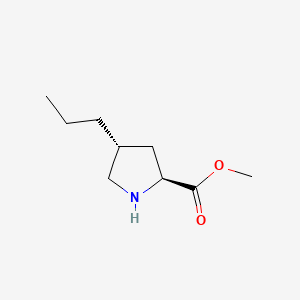
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)

